Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It possesses the molecular formula and a molecular weight of 248.28 g/mol. The compound is classified as a nicotinic acid derivative, which is significant in medicinal chemistry due to its interactions with nicotinic acetylcholine receptors, potentially influencing neurological functions and other biological pathways .
The synthesis of ethyl 2-(4-oxopiperidin-1-yl)nicotinate typically involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 4-piperidone. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF). The resulting intermediate undergoes esterification with ethanol to yield the final product.
In industrial settings, the synthesis is optimized for higher yields and purity, often employing techniques such as continuous flow reactors or automated synthesis platforms to enhance efficiency .
The molecular structure of ethyl 2-(4-oxopiperidin-1-yl)nicotinate features a piperidine ring attached to a nicotinic acid moiety, incorporating an oxo group at the 4-position of the piperidine. This configuration contributes to its distinctive chemical properties.
Key structural data includes:
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate can participate in several types of chemical reactions:
The reactions typically utilize:
The mechanism of action for ethyl 2-(4-oxopiperidin-1-yl)nicotinate primarily involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound modulates their activity, which can influence various cellular pathways and result in changes in cellular signaling and function. This mechanism is particularly relevant in neurological contexts, where it may have implications for treating disorders related to cholinergic signaling .
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate exhibits several notable physical properties:
Chemical properties include:
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate has diverse applications across scientific research:
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS 1016524-78-9) emerged as a structurally novel scaffold in the mid-2010s, with its earliest significant application documented in cyclin-dependent kinase (CDK) inhibitor patents. The compound’s integration into medicinal chemistry coincided with growing interest in heterocyclic hybrids capable of modulating protein kinases. A pivotal 2015 patent (WO2016015598A1) disclosed its utility as a synthetic precursor for 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives—compounds exhibiting nanomolar-range inhibition of CDK4/6 (key regulators of cell proliferation in cancers) [3]. This marked a strategic shift toward leveraging dual-ring systems with hydrogen-bonding motifs to enhance target specificity against oncology targets.
The synthetic accessibility of this compound accelerated its adoption. Commercial availability through suppliers like EOS Med Chem and echemi.com provided researchers with a readily accessible building block for drug discovery programs focused on kinase modulation [1] [2]. Its emergence filled a niche for nicotinate derivatives bearing N-alkylated piperidone moieties, which were underrepresented in early kinase inhibitor libraries. Patent activity around piperidinone-nicotinate hybrids surged post-2015, reflecting its establishment as a privileged scaffold in targeted therapy development [3].
Table 1: Fundamental Characteristics of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate
Property | Value |
---|---|
CAS Registry Number | 1016524-78-9 |
Molecular Formula | C₁₃H₁₆N₂O₃ |
Molecular Weight | 248.28 g/mol |
XLogP3 | 1.0 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 59.5 Ų |
Commercial Availability | EOS Med Chem, echemi.com |
The molecular architecture of ethyl 2-(4-oxopiperidin-1-yl)nicotinate features three critical pharmacophoric elements:
Conformational studies reveal that the 4-oxopiperidine ring adopts an envelope conformation, positioning the carbonyl oxygen axially. This orientation optimizes vectorial alignment with target protein residues. The compound’s pharmacophore significance was validated through FLAPpharm modeling studies of proton-antiporter substrates at the blood-brain barrier (BBB), where its hydrogen-bond acceptor capacity (PSA 59.5 Ų) and moderate flexibility (4 rotatable bonds) align with requirements for solute carrier (SLC) transporter recognition [7]. This dual relevance—for both enzymatic inhibition and membrane transport—underscores its versatility in drug design.
Table 2: Structural Features and Functional Roles
Structural Element | Role in Pharmacophore | Molecular Interactions |
---|---|---|
Pyridine Nitrogen | Hydrogen-bond acceptor | Coordinates with kinase hinge residues |
4-Oxopiperidinyl Carbonyl | Hydrogen-bond acceptor | Binds catalytic lysine in CDKs |
Ethoxycarbonyl Group | Lipophilicity modulator | Enhances cellular uptake |
Piperidine N1 | Connector/spacer | Orients rings for optimal binding |
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate’s primary research value lies in its role as a precursor to multi-target inhibitors, particularly against cyclin-dependent kinases (CDKs) and FLT3 tyrosine kinases. Derivatives synthesized from this core demonstrate polypharmacology—simultaneously inhibiting CDK4/6 and CDK9—which is advantageous for overcoming resistance in malignancies like breast cancer and leukemia [3]. This multi-kinase activity stems from the scaffold’s ability to adopt distinct conformations when binding divergent kinase domains.
Beyond oncology, the compound’s substrate properties for proton-coupled transporters at the BBB enable CNS drug delivery applications. Pharmacophore models indicate that its hydrogen-bonding profile and moderate polarity (TPSA 59.5 Ų) align with substrates of SLC drug/proton-antiporters, facilitating brain uptake of conjugated therapeutics [7]. This positions it as a strategic carrier moiety for neuroactive agents requiring enhanced CNS penetration.
Recent patent EP3587416A1 further exploits its utility in autoimmune disease therapeutics. Here, the scaffold is functionalized at C3 of the pyridine ring to yield 2-oxopiperidin-3-yl derivatives that inhibit calcineurin-NFAT signaling—a pathway critical in T-cell activation—demonstrating its applicability in inflammation and organ transplant rejection [5].
Table 3: Therapeutic Applications of Derivatives
Therapeutic Area | Derivative Class | Biological Targets |
---|---|---|
Oncology | Pyrido[2,3-d]pyrimidin-7(8H)-ones | CDK4/6, CDK9, FLT3 |
Autoimmune Disorders | 2-Oxopiperidin-3-yl analogs | Calcineurin-NFAT pathway |
CNS Therapeutics | Proton-antiporter substrates | BBB solute carriers (SLC transporters) |
The compound’s synthetic flexibility enables these diverse applications: its ester group undergoes hydrolysis to carboxylic acids for kinase inhibitor synthesis, while the piperidinone carbonyl facilitates Schiff base formation or reductive amination—key steps in generating libraries for phenotypic screening [3] [5]. This balance between target specificity (through tunable hydrogen bonding) and promiscuity (via adaptable lipophilicity) exemplifies its significance in contemporary multi-target drug development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7